molecular formula C8H9NO B2839128 4-Amino-1,3-dihydroisobenzofuran CAS No. 98475-10-6

4-Amino-1,3-dihydroisobenzofuran

Cat. No.: B2839128
CAS No.: 98475-10-6
M. Wt: 135.166
InChI Key: QYLMUORJBFEXRD-UHFFFAOYSA-N
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Description

4-Amino-1,3-dihydroisobenzofuran is an organic compound with the molecular formula C8H9NO. It is a derivative of isobenzofuran, characterized by the presence of an amino group at the 4-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,3-dihydroisobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of nitro-substituted isobenzofuran derivatives, followed by catalytic hydrogenation to introduce the amino group . Another approach involves the use of free radical cyclization cascades, which are effective in constructing complex benzofuran derivatives .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as catalytic hydrogenation in the presence of suitable catalysts and solvents. The choice of method depends on factors like yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,3-dihydroisobenzofuran is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMUORJBFEXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Nitration of the 1,3-dihydro-iso-benzofuran derivatives of Formula 17 provides the 1,3-dihydro-4-nitro-iso-benzofuran compounds of Formula 18. The nitro compounds of Formula 18 are reduced with hydrogen on a suitable catalyst, such as palladium, to give the 1,3-dihydro-4-amino-iso-benzofuran compounds of Formula 19.
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